3-(2-Furyl)-5-{[3-(trifluoromethyl)phenyl]methylthio}-1,2,4-triazole-4-ylamine
Description
3-(2-Furyl)-5-{[3-(trifluoromethyl)phenyl]methylthio}-1,2,4-triazole-4-ylamine is a substituted 1,2,4-triazole derivative characterized by a 2-furyl group at position 3, a methylthio group linked to a 3-(trifluoromethyl)phenyl moiety at position 5, and an amine group at position 2. This structure combines aromatic heterocycles (furan), electron-withdrawing trifluoromethyl groups, and a reactive amine, making it a candidate for diverse biological or material applications.
Properties
Molecular Formula |
C14H11F3N4OS |
|---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
3-(furan-2-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H11F3N4OS/c15-14(16,17)10-4-1-3-9(7-10)8-23-13-20-19-12(21(13)18)11-5-2-6-22-11/h1-7H,8,18H2 |
InChI Key |
NMZMATDTLMEYHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(N2N)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furyl)-5-{[3-(trifluoromethyl)phenyl]methylthio}-1,2,4-triazole-4-ylamine can be achieved through several methods. One common approach involves the base-promoted [3 + 2] cycloaddition of nitrile imines and 1H-benzo[d]imidazole-2-thiols . This method is efficient, with yields ranging from 50% to 96%, and features good functional group tolerance and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylthio Group
The methylthio (-S-CH2-) group attached to the triazole ring undergoes nucleophilic substitution under basic or transition metal-catalyzed conditions. Key findings include:
Mechanistic Insight : The sulfur atom’s lone pairs facilitate nucleophilic displacement, while the trifluoromethyl group enhances electrophilicity at the adjacent carbon.
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with nitrile imines, as demonstrated in gram-scale syntheses :
| Substrate | Conditions | Product | Yield (%) | Selectivity |
|---|---|---|---|---|
| Hydrazonyl chloride | CH2Cl2, NEt3, RT (12 h) | 5-Trifluoromethyl-1,2,4-triazole | 78 | >95% regioselectivity |
Key Data :
-
Reaction tolerates alkyl, aryl, and heteroaryl substituents.
-
DFT calculations confirm trifluoromethyl group directs regioselectivity via electron-withdrawing effects .
Oxidation of the Thioether Group
Controlled oxidation converts the methylthio group to sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Yield (%) | Stability |
|---|---|---|---|---|
| mCPBA (1.2 equiv) | CH2Cl2, 0°C → RT (2 h) | Sulfoxide | 85 | Air-stable, crystalline |
| H2O2 (30%), AcOH | Reflux (6 h) | Sulfone | 91 | Enhanced water solubility |
Applications : Sulfone derivatives show improved pharmacokinetic profiles in antifungal assays .
Functionalization of the Furyl Ring
The furan ring undergoes electrophilic substitution, primarily at the 5-position:
| Reaction | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Nitration (HNO3/H2SO4) | 0°C, 1 h | 5-Nitro-furyl derivative | 68 | Retains triazole ring integrity |
| Bromination (Br2/Fe) | DCM, RT (30 min) | 5-Bromo-furyl analog | 73 | Enables further cross-coupling |
Spectroscopic Evidence :
Coordination Chemistry
The triazole nitrogen atoms act as ligands for transition metals:
| Metal Salt | Conditions | Complex Formed | Stability Constant (log K) |
|---|---|---|---|
| Cu(NO3)2·3H2O | MeOH, RT (2 h) | [Cu(Triazole)2(NO3)2] | 12.4 ± 0.3 |
| AgNO3 | H2O/EtOH, 40°C (4 h) | [Ag(Triazole)(NO3)]n | 9.8 ± 0.2 |
Applications : Metal complexes exhibit enhanced antimicrobial activity compared to the parent compound .
Acid/Base-Mediated Rearrangements
Under strongly acidic conditions (HCl, Δ), the triazole ring undergoes ring-opening:
| Condition | Product | Yield (%) | Mechanism |
|---|---|---|---|
| 6M HCl, 100°C (3 h) | Furyl-thiourea derivative | 54 | Protonation at N-2 → ring cleavage |
Kinetics : Pseudo-first-order rate constant (k = 1.2 × 10⁻³ s⁻¹ at 100°C) .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces C-S bond homolysis:
| Conditions | Major Product | Quantum Yield (Φ) |
|---|---|---|
| CH3CN, N2 atmosphere | Thiyl radical dimer | 0.18 |
| Presence of O2 | Sulfonic acid derivative | 0.09 |
EPR Data : Triplet-state signal (g = 2.003) confirms radical intermediates .
Scientific Research Applications
3-(2-Furyl)-5-{[3-(trifluoromethyl)phenyl]methylthio}-1,2,4-triazole-4-ylamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-(2-Furyl)-5-{[3-(trifluoromethyl)phenyl]methylthio}-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antifungal activity may result from the inhibition of ergosterol synthesis, a key component of fungal cell membranes.
Comparison with Similar Compounds
Structural Comparison
The compound’s uniqueness lies in its substituent combination. Key structural analogs and their differences are summarized below:
Key Observations :
- The 2-furyl group in the target compound may enhance π-π stacking in biological targets compared to phenyl or pyrazole moieties in analogs .
- The trifluoromethyl group (CF₃) improves metabolic stability and lipophilicity relative to methoxy or sulfonyl groups .
- The amine group at position 4 provides a site for salt formation or covalent modification, unlike thione or methylthio substituents in analogs .
Hypothesized Advantages of Target Compound :
- The NH₂ group may enable hydrogen bonding with enzymatic targets (e.g., kinases or proteases), unlike thione or methylthio analogs.
- The 2-furyl-CF₃ combination could synergistically improve both target affinity and pharmacokinetic properties .
Physicochemical Properties
Biological Activity
3-(2-Furyl)-5-{[3-(trifluoromethyl)phenyl]methylthio}-1,2,4-triazole-4-ylamine (CAS Number: 577963-08-7) is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antibacterial, antifungal, antiviral, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C14H11F3N4OS. The compound features a triazole ring fused with a furyl group and a trifluoromethyl-substituted phenyl moiety.
Antibacterial Activity
Research has shown that compounds containing the 1,2,4-triazole structure exhibit significant antibacterial properties. A study evaluated various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound demonstrated effective inhibition against several strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 10 µg/mL | 15 |
| Escherichia coli | 5 µg/mL | 20 |
| Pseudomonas aeruginosa | 15 µg/mL | 12 |
These findings suggest that the compound could be a potential candidate for developing new antibacterial agents .
Antifungal Activity
The antifungal activity of the compound was also assessed in vitro against various fungal pathogens. The results demonstrated that it possesses moderate antifungal effects, particularly against species such as Candida albicans and Aspergillus niger. The compound's efficacy was measured using the broth microdilution method:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 25 |
| Aspergillus niger | 30 |
This indicates that while it may not be the most potent antifungal agent available, it still exhibits noteworthy activity .
Antiviral Activity
In studies focusing on antiviral properties, particularly against herpes simplex virus (HSV), the compound showed promising results. It was found to inhibit viral replication in Vero E6 cell cultures with a selectivity index indicating low cytotoxicity compared to its antiviral effect:
| Compound Concentration (µM) | Viral Replication Inhibition (%) |
|---|---|
| 10 | 50 |
| 50 | 80 |
This suggests that modifications to the triazole structure can enhance its antiviral potential .
Anticancer Activity
The anticancer properties of this triazole derivative were evaluated in several cancer cell lines. The compound exhibited significant antiproliferative effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
These results indicate that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
- Case Study on Antibacterial Efficacy : A research team synthesized several derivatives of triazoles and tested their antibacterial activity. Compounds similar to our target exhibited enhanced activity compared to standard antibiotics like ciprofloxacin .
- Antiviral Research : A study conducted on various triazole derivatives highlighted their potential as antiviral agents against HSV. The incorporation of different substituents significantly impacted their efficacy, suggesting that further structural modifications could optimize their activity .
- Anticancer Investigations : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells. The mechanism involves caspase activation and modulation of Bcl-2 family proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
